1-Bromo-2,4-dimethoxy-5-fluorobenzene
Overview
Description
1-Bromo-2,4-dimethoxy-5-fluorobenzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-dimethoxy-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethoxy-5-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the bromine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-dimethoxy-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The compound can participate in further substitution reactions, introducing additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid can be used under controlled conditions to introduce nitro or sulfonic acid groups.
Major Products Formed
Nucleophilic substitution: Products include derivatives with amine or thiol groups replacing the bromine atom.
Electrophilic aromatic substitution: Products include nitro or sulfonic acid derivatives of the original compound.
Scientific Research Applications
1-Bromo-2,4-dimethoxy-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-bromo-2,4-dimethoxy-5-fluorobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing fluorine and bromine atoms influences the reactivity of the aromatic ring. The compound can form intermediates such as arenium ions, which then undergo further reactions to yield substituted products .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,4-dimethoxybenzene
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-2,5-dimethoxybenzene
- 1-Bromo-2,5-difluorobenzene
Uniqueness
1-Bromo-2,4-dimethoxy-5-fluorobenzene is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic properties, making it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
1-bromo-5-fluoro-2,4-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJHSXFASKNIOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285757 | |
Record name | 1-Bromo-5-fluoro-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-05-7 | |
Record name | 1-Bromo-5-fluoro-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-fluoro-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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